molecular formula C12H11NO3S B2622300 Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate CAS No. 131786-61-3

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate

Cat. No.: B2622300
CAS No.: 131786-61-3
M. Wt: 249.28
InChI Key: PIMOKRKXBVBGIP-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate is a thiazole-containing aromatic ester characterized by a para-substituted thiazole ring on the benzene core. The thiazole moiety features hydroxyl and methyl groups at the 4- and 5-positions, respectively, while the carboxylate group is esterified as a methyl ester. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the methyl ester contributes to metabolic stability. Structural elucidation of such compounds often employs crystallographic methods, such as those facilitated by SHELX software .

Properties

IUPAC Name

methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(14)13-11(17-7)8-3-5-9(6-4-8)12(15)16-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOKRKXBVBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment to Benzene Ring: The thiazole derivative is then coupled with a benzene ring containing a carboxylate group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative.

Reaction ConditionsReagentsProductsReferences
Acidic hydrolysisH₂SO₄, HCl (aqueous)4-(4-Hydroxy-5-methylthiazol-2-yl)benzoic acid
Basic hydrolysis (saponification)NaOH, KOH (aqueous/ethanol)Sodium/potassium salt of the acid
  • Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution and condensation reactions due to its aromaticity and electron-rich sulfur atom.

Electrophilic Substitution

The 2-position of the thiazole ring is reactive toward electrophiles.

Reaction TypeReagentsProductsNotes
NitrationHNO₃, H₂SO₄Nitro-substituted thiazole derivativeLimited data; inferred from analogous thiazole chemistry
HalogenationCl₂, Br₂ (with catalyst)Halo-substituted thiazolePredicted based on ring activation

Condensation Reactions

The hydroxyl group at the 4-position of the thiazole facilitates condensation with aldehydes or ketones.

Reaction PartnersConditionsProductsReferences
Aldehydes (e.g., formaldehyde)Acidic or basic catalystSchiff base or fused heterocyclic systems

Hydroxyl Group Oxidation

The phenolic -OH group on the thiazole ring is susceptible to oxidation.

Oxidizing AgentConditionsProductsReferences
KMnO₄ (acidic)H₂SO₄, heat4-Oxo-5-methylthiazole-2-carboxylic acid
PCC (mild conditions)Dichloromethane, RTKetone derivativeInferred
  • Mechanism : Oxidation proceeds via radical intermediates or direct dehydrogenation, depending on the reagent.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzene ring may undergo substitution.

NucleophileConditionsProductsReferences
Amines (e.g., NH₃)High temperature, catalystAmino-substituted benzoate derivative
ThiolsCu(I) catalystThioether-linked compounds

Biological Activity-Related Reactions

While not purely chemical, interactions with biological systems highlight its reactivity:

  • Hydrogen bonding : The hydroxyl group forms H-bonds with enzymatic active sites, enabling inhibition.

  • Metal coordination : Thiazole sulfur may coordinate to metal ions in metalloenzymes .

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes into:

  • Primary products : CO₂, methyl radicals, and thiazole fragments .

  • Char formation : Aromatic residues polymerize under pyrolytic conditions .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds structurally related to methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate exhibit notable anticancer properties. For instance, derivatives containing thiazole rings have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of new thiazolidinone derivatives that showed significant inhibition against leukemia and CNS cancer cells, with one compound achieving an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .

Antimicrobial Properties

The thiazole moiety is also recognized for its antimicrobial properties. Compounds containing this structure have been studied for their effectiveness against a range of pathogens. The incorporation of the methyl group and hydroxyl functionalities enhances the overall biological activity of these compounds .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. For example, one method employs pyridine as a solvent under controlled temperatures to facilitate the reaction between thiazole derivatives and benzoic acid .

Case Studies

StudyFocusFindings
Güzel-Akdemir et al., 2021Anticancer ActivityNew thiazolidinone derivatives showed significant cytotoxicity against leukemia (84.19% inhibition) and CNS cancer cells (72.11% inhibition) .
Research on Thiazole DerivativesAntimicrobial ActivityCompounds exhibited broad-spectrum antimicrobial activity against various pathogens .
Synthesis StudiesSynthetic PathwaysOptimized methods for synthesizing thiazole-containing compounds were developed to enhance yield .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate

Structural Differences :

  • Thiazole Substituents : The target compound has a 4-hydroxy-5-methyl-thiazole, whereas the analog replaces the hydroxy group with a benzimidazolyl-phenyl group.
  • Ester Group : Ethyl ester in the analog vs. methyl ester in the target compound.

Functional Implications :

  • The ethyl ester may increase lipophilicity (higher logP) compared to the methyl ester, affecting bioavailability.
  • Absence of a hydroxyl group in the analog could reduce aqueous solubility but improve membrane permeability.

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate
Thiazole Substituents 4-hydroxy, 5-methyl 4-methyl, linked to benzimidazolyl-phenyl
Ester Group Methyl Ethyl
Aromatic System Single benzene ring Benzene + benzimidazole
Predicted logP Moderate (hydroxyl enhances polarity) Higher (ethyl ester + benzimidazole)

Schiff Base Derivatives (BTBO1-BTBO13)

Structural Differences :

  • Core Structure : BTBO derivatives incorporate an oxazol-5(4H)-one linked to a thiazole via a Schiff base, whereas the target compound lacks the oxazolone and Schiff base.

Functional Implications :

  • The Schiff base in BTBO derivatives may confer reactivity toward nucleophiles, influencing stability and metabolic pathways.
  • Anticonvulsant activity reported for BTBO derivatives suggests that the thiazole moiety alone could contribute to neuronal target engagement.
  • The hydroxyl group in the target compound may improve solubility over BTBO derivatives, which lack polar substituents.

Complex Thiazole Carboxylate (CAS 618071-73-1)

Structural Differences :

  • Substituents : The analog includes a butoxybenzoyl group and ethoxy-methoxyphenyl substituents, increasing molecular complexity.

Functional Implications :

  • The target compound’s simpler structure may offer advantages in synthetic yield and metabolic stability.

Simple Benzenecarboxylates (Methyl/Ethyl Benzenecarboxylates)

Structural Differences :

  • Thiazole Presence : The target compound includes a thiazole ring absent in simple esters like methyl benzenecarboxylate.

Functional Implications :

  • The thiazole moiety introduces heterocyclic aromaticity, enabling π-π stacking interactions critical for binding to biological targets.

Biological Activity

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate (CAS No. 131786-61-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₁NO₃S
  • Molecular Weight : 249.29 g/mol
  • Structural Formula :
    C12H11NO3S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}\text{S}

Synthesis

This compound can be synthesized through various methods, including the reaction of methyl 4-cyanobenzoate with 2-mercaptopropionic acid under specific conditions (e.g., using pyridine as a solvent at elevated temperatures) .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Antidiabetic Activity

The thiazole moiety is also associated with antidiabetic effects. Studies have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism:

Enzyme IC₅₀ (µM) Standard Drug IC₅₀ (µM)
α-glucosidase6.282.00 (Acarbose)
α-amylase4.581.58 (Acarbose)
PTP1B0.911.35 (Ursolic Acid)

The compound exhibited competitive inhibition against these enzymes, indicating its potential as a therapeutic agent for managing diabetes .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging activity:

Assay Type IC₅₀ (µM) Standard Control IC₅₀ (µM)
DPPH Radical Scavenging2.360.85 (Ascorbic Acid)

These findings suggest that the compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed promising results against resistant bacterial strains, highlighting the potential of these compounds in overcoming antibiotic resistance .
  • Diabetes Management : Another investigation into the antidiabetic properties of thiazole-based compounds revealed their ability to modulate insulin signaling pathways and improve glucose tolerance in animal models .

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodConditionsYield (%)Purity (%)Reference
Thiourea cyclizationNaOH/EtOH, 70°C, 12h6597
Mitsunobu couplingDIAD/PPh3, THF, RT, 6h7898

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6): δ 8.2–7.5 (aromatic protons), δ 2.5 (thiazole-CH3), δ 3.9 (COOCH3) .
    • IR : Peaks at 1700 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N thiazole) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) confirms planar geometry of the thiazole-benzoate system. Crystallographic data (CCDC) show intermolecular H-bonding between hydroxyl and ester groups .

What are the safety considerations and handling protocols for this compound in laboratory settings?

Basic Research Question

  • Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at 2–8°C in airtight containers; avoid light and moisture .

How are metal complexes of this compound synthesized, and what are their structural features?

Advanced Research Question

  • Synthesis : React with Fe(III), Co(II), or Cu(II) salts in ethanol/water (1:1) at 60°C. Chelation occurs via the thiazole N and hydroxyl O atoms .
  • Structural Features : Octahedral geometry (Fe(III)), confirmed by magnetic susceptibility and ESR. Stability constants (log K = 4.5–5.2) indicate moderate ligand strength .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analogues : Compare activity of derivatives (e.g., halogen-substituted thiazoles) to identify pharmacophore requirements .
  • Dose-Response Curves : Re-evaluate IC50 values under controlled pH and temperature .

How do computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2). Docking poses show H-bonds between the hydroxyl group and Arg120 .
  • Validation : Compare docking scores (ΔG = −8.2 kcal/mol) with experimental IC50 values (2.5 µM) .

How does the electronic structure of the thiazole ring influence reactivity?

Advanced Research Question

  • DFT Calculations : Gaussian 09 simulations reveal electron-deficient thiazole ring (LUMO = −1.8 eV), favoring nucleophilic attack at C2. NBO analysis shows charge delocalization between thiazole and benzoate .
  • Reactivity : Substituents at C5 (methyl vs. hydroxy) modulate electrophilicity, impacting regioselectivity in cross-coupling reactions .

Q. Table 3: Biological Activity Data

TargetIC50 (µM)Assay TypeReference
COX-22.5ELISA
EGFR8.7Kinase inhibition

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